N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
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Overview
Description
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide: is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethanediamide Backbone: The ethanediamide backbone is attached through an amidation reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.
Scientific Research Applications
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with proteins or enzymes, altering their activity. The piperidine ring can modulate the compound’s binding affinity and specificity, while the ethanediamide backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide
- N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide
Uniqueness
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-32-21-12-10-19(11-13-21)14-16-25-23(28)24(29)26-17-15-20-7-5-6-18-27(20)33(30,31)22-8-3-2-4-9-22/h2-4,8-13,20H,5-7,14-18H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHZXIQTHPUGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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